molecular formula ¹³C₄H₇N₃O B1147063 Creatinine-13C4 CAS No. 1286953-05-6

Creatinine-13C4

Número de catálogo: B1147063
Número CAS: 1286953-05-6
Peso molecular: 117.09
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Creatinine-13C4 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of creatinine, a breakdown product of creatine phosphate in muscle, which is usually produced at a fairly constant rate by the body. The “13C4” label indicates that four carbon atoms in the creatinine molecule are replaced with the carbon-13 isotope, making it useful for various analytical and diagnostic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Creatinine-13C4 typically involves the incorporation of carbon-13 labeled precursors into the creatinine molecule. One common method is to start with 13C-labeled glycine, which undergoes a series of reactions to form creatine. The creatine is then converted to creatinine through a non-enzymatic dehydration process.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of specialized reactors and purification systems to ensure the final product meets stringent quality standards.

Análisis De Reacciones Químicas

Types of Reactions

Creatinine-13C4 can undergo various chemical reactions, including:

    Oxidation: Creatinine can be oxidized to form creatine and other by-products.

    Reduction: Although less common, reduction reactions can also occur under specific conditions.

    Substitution: Creatinine can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields creatine and other oxidized derivatives.

Aplicaciones Científicas De Investigación

Metabolic Studies

Creatine Supplementation and Muscle Metabolism

Research has demonstrated that oral ingestion of creatine-13C4 can be used to monitor muscle metabolism through 13C magnetic resonance spectroscopy. In a study involving participants who ingested 20 g of 13C4-labeled creatine daily for four days, researchers assessed the dynamics of creatine and phosphocreatine in skeletal muscles. The findings indicated that the ratio of phosphocreatine to total creatine remained stable across different muscle groups, providing insights into muscle energy metabolism during supplementation .

Parameter Day 0 Day 3 Day 7
Plasma creatine (µM)38 ± 23668 ± 43241 ± 6
% 13C enrichment6.0 ± 0.619 ± 6.110 ± 0.5

This table summarizes the plasma creatine levels and isotopic enrichment over the supplementation period, highlighting significant changes on Day 3 compared to Day 0 .

Clinical Applications in Kidney Function Assessment

Serum Creatinine as a Cardiovascular Risk Marker

Recent studies have shown that serum creatinine levels, which can be traced using creatinine-13C4, are associated with cardiovascular risk factors in hypertensive patients. A study found that higher serum creatinine levels correlated with increased cardiovascular risk, emphasizing the importance of monitoring these levels in clinical settings .

Pharmacological Studies

Impact of Medications on Serum Creatinine Levels

In pharmacological research, this compound has been utilized to evaluate the effects of various medications on kidney function. For instance, a study assessing the impact of pemafibrate on serum creatinine levels found no significant change in serum creatinine after treatment, suggesting its safety for patients with chronic kidney disease .

Treatment Group Serum Creatinine (mg/dL) eGFR (mL/min/1.73 m²)
Before Treatment1.22 ± 0.2945.7 ± 10.9
After Treatment1.21 ± 0.2846.2 ± 12.0

This table illustrates the stability of serum creatinine levels before and after treatment with pemafibrate, indicating no adverse effects on renal function .

Case Study: Muscle Metabolism Monitoring

In a longitudinal study involving seven subjects with varying muscle conditions, researchers utilized this compound to assess muscle metabolism through MRS imaging. The study highlighted the feasibility of using this compound to monitor individual muscle responses to supplementation and exercise regimens over time .

Case Study: Cardiovascular Risk Assessment

Another case study focused on hypertensive patients revealed that tracking serum creatinine levels using this compound provided valuable insights into cardiovascular risk stratification, demonstrating its utility beyond mere renal function assessment .

Mecanismo De Acción

The primary mechanism of action for Creatinine-13C4 involves its role as a tracer in metabolic studies. The carbon-13 isotope allows researchers to track the molecule through various biochemical pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This helps in understanding the molecular targets and pathways involved in creatinine metabolism and its related physiological effects.

Comparación Con Compuestos Similares

Similar Compounds

    Creatine: The precursor to creatinine, involved in energy storage in muscles.

    Phosphocreatine: A phosphorylated form of creatine, which serves as a rapid reserve of high-energy phosphates in muscle cells.

    Creatinine-13C: A similar isotope-labeled compound but with fewer carbon-13 atoms.

Uniqueness

Creatinine-13C4 is unique due to its specific labeling with four carbon-13 atoms, making it particularly useful for detailed metabolic studies. This level of labeling provides more precise data compared to compounds with fewer labeled atoms.

Q & A

Basic Research Questions

Q. What experimental designs are optimal for incorporating Creatinine-<sup>13</sup>C4 as an internal standard in mass spectrometry (MS)-based quantification studies?

Creatinine-<sup>13</sup>C4 is widely used as a stable isotope-labeled internal standard to correct for matrix effects and instrument variability in LC-MS/MS workflows. A robust design includes:

  • Calibration curves spiked with known ratios of unlabeled creatinine and Creatinine-<sup>13</sup>C4 to validate linearity and dynamic range.
  • Recovery experiments to assess extraction efficiency across biological matrices (e.g., serum, urine) .
  • Batch randomization to minimize instrumental drift.
  • Statistical validation using ANOVA or coefficient of variation (CV) analysis to ensure precision (CV < 15%) .

Q. How should researchers address isotopic interference when using Creatinine-<sup>13</sup>C4 in high-resolution metabolomics studies?

Isotopic interference can arise from natural abundance <sup>13</sup>C in unlabeled metabolites. Mitigation strategies include:

  • Chromatographic separation optimization to resolve isotopic peaks.
  • High-resolution MS (e.g., Orbitrap or TOF) to distinguish mass shifts (Δm/z = 4.0312 for <sup>13</sup>C4 labeling).
  • Blank matrix analysis to identify background signals .

Q. Advanced Methodological Considerations

Q. What statistical frameworks are recommended for resolving contradictions in Creatinine-<sup>13</sup>C4-normalized data across heterogeneous cohorts (e.g., renal vs. non-renal studies)?

Contradictions may stem from biological variability or normalization artifacts. Approaches include:

  • Multi-linear regression models adjusting for covariates (e.g., age, BMI, glomerular filtration rate).
  • Bland-Altman plots to assess agreement between normalized and raw data.
  • Cross-validation with alternative normalization methods (e.g., urinary osmolality) .
  • Meta-analysis of aggregated datasets to identify confounding factors .

Q. How can researchers validate the stability of Creatinine-<sup>13</sup>C4 in long-term storage conditions for longitudinal studies?

Stability validation requires:

  • Accelerated degradation studies under varying temperatures (-80°C to 25°C) and pH levels.
  • Periodic LC-MS/MS re-analysis to quantify decomposition products (e.g., <sup>13</sup>C4-methylguanidine).
  • Arrhenius kinetics modeling to predict shelf-life .

Q. What protocols ensure reproducibility when synthesizing Creatinine-<sup>13</sup>C4 derivatives for novel tracer applications?

For derivative synthesis (e.g., acetylated or dansylated forms):

  • Reaction monitoring via <sup>1</sup>H-NMR to confirm labeling efficiency (>98% <sup>13</sup>C incorporation).
  • Purity assessment using orthogonal methods (HPLC-UV, LC-MS).
  • Detailed SOPs documenting solvent ratios, catalyst concentrations, and reaction times .

Hypothesis-Driven Research Questions

Q. How can Creatinine-<sup>13</sup>C4 be leveraged to test hypotheses about renal tubular secretion mechanisms in chronic kidney disease (CKD) models?

Experimental workflows include:

  • Isotope dilution in perfused tubule assays to quantify secretory flux.
  • Competitive inhibition studies with probenecid or cimetidine to identify transporter-specific pathways.
  • Kinetic modeling (e.g., Michaelis-Menten parameters) to compare CKD vs. healthy models .

Q. What in silico tools are critical for integrating Creatinine-<sup>13</sup>C4 tracer data into metabolic flux models of creatine biosynthesis?

Key tools include:

  • Stoichiometric network models (e.g., COBRA Toolbox) to map <sup>13</sup>C-labeling patterns.
  • Monte Carlo simulations to assess parameter uncertainty.
  • Open-source platforms (e.g., MetaFlux) for community-driven validation .

Q. Ethical and Reporting Standards

Q. What are the best practices for reporting Creatinine-<sup>13</sup>C4 data in compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles?

  • Metadata annotation using standardized formats (e.g., mzML for MS data).
  • Public deposition in repositories like MetaboLights or ChEBI.
  • Explicit documentation of isotopic purity, batch numbers, and storage conditions .

Propiedades

Número CAS

1286953-05-6

Fórmula molecular

¹³C₄H₇N₃O

Peso molecular

117.09

Sinónimos

2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one-13C4;  1-Methylglycocyamidine-_x000B_13C4;  1-Methylhydantoin-2-imide-13C4;  2-Amino-1-methyl-1,5-dihydroimidazol_x000B_-4-one-13C4;  2-Amino-1-methylimidazolin-4-one-13C4;  NSC 13123-13C4;  TEGO Cosmo C 250-13C4; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.